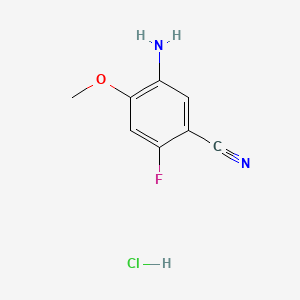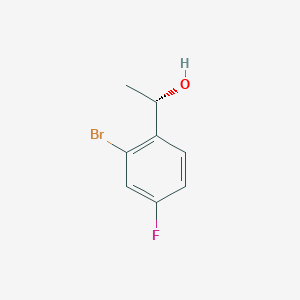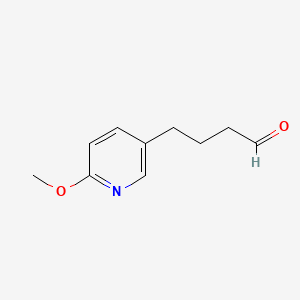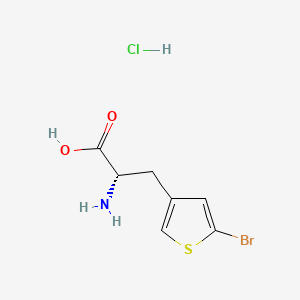
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
The synthesis of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The 1,2,3-triazole ring system can be synthesized via a copper-catalyzed click reaction of azides with alkynes.
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction involving diazo compounds and alkenes.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with various dienophiles.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, copper catalysts for cycloaddition, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity . The bromine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid include other triazole derivatives such as 1,2,4-triazole and 1,2,3-triazole analogs . These compounds share similar structural features but may differ in their specific substituents and functional groups. The uniqueness of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid lies in its specific combination of a bromine atom, a triazole ring, and a cyclopropane carboxylic acid moiety .
Eigenschaften
Molekularformel |
C6H6BrN3O2 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
1-(4-bromotriazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-3-8-10(9-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |
InChI-Schlüssel |
RCMCEZDBSIAKRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=O)O)N2N=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















